5-Hydroxy-1-methylpiperidin-2-one
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Overview
Description
5-Hydroxy-1-methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a piperidine ring substituted with a hydroxyl group and a methyl group, making it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
The primary target of 5-Hydroxy-1-methylpiperidin-2-one (5-HMP) is the lung cancer cell line, A549 . This compound has been shown to have a significant cytotoxic effect on these cells .
Mode of Action
5-HMP interacts with its target cells in a dose-dependent manner, leading to cytotoxic effects . It has been observed to induce cell cycle arrest in A549 cells at the S and G2/M phase .
Biochemical Pathways
Its antioxidant activity suggests it may interact with pathways involving free radicals .
Pharmacokinetics
5-HMP has a high affinity towards the carrier protein Bovine Serum Albumin (BSA), which enhances its bioavailability . The fluorescence quenching of BSA by 5-HMP indicates a binding constant of K 5-HMP = 2.8 ± 1.4 × 10^4 M^−1 with corresponding binding free energy (ΔG)−6.06 K.cal/mole .
Result of Action
The primary result of 5-HMP’s action is its cytotoxic effect on A549 cells, leading to cell cycle arrest . Additionally, it has been found to possess antioxidant properties, suggesting it may protect against oxidative stress .
Action Environment
As a natural product isolated from the leaves of tragia involucrata, it may be influenced by factors such as temperature, ph, and light exposure .
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1-methylpiperidin-2-one has been found to exhibit antioxidant properties, inhibiting free radicals with an IC50 value of 49.55 ± 0.75 μg/ml . It also shows a high affinity towards the carrier protein Bovine Serum Albumin (BSA), which enhances its bioavailability and therapeutic efficacy .
Cellular Effects
In cellular studies, this compound has shown cytotoxic effects on the lung cancer cell line A549 . It exhibits a dose-dependent cytotoxicity with an IC50 value of 30.00 ± 0.55 μg/ml . Furthermore, it has been observed to induce a cell cycle arrest in A549 cells at the S and G2/M phase .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. For instance, it has been found to quench the fluorescence of BSA, indicating a binding interaction . The binding constant of this compound with BSA is 2.8 ± 1.4 × 10^4 M^−1, with a corresponding binding free energy (ΔG) of -6.06 K.cal/mole .
Temporal Effects in Laboratory Settings
Its antioxidant and cytotoxic effects have been observed in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-1-methylpiperidin-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 1-methylpiperidin-2-one using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 1-methylpiperidin-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-methylpiperidin-2-one.
Reduction: Formation of 1-methylpiperidin-2-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-1-methylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperidin-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Oxo-1-methylpiperidin-2-one: An oxidized derivative with different chemical properties.
2-Hydroxy-1-methylpiperidin-3-one: A positional isomer with the hydroxyl group at a different position.
Uniqueness
5-Hydroxy-1-methylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
5-hydroxy-1-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-5(8)2-3-6(7)9/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPSEUVPQTOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33342-01-7 |
Source
|
Record name | 5-hydroxy-1-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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